molecular formula C13H12ClN3O B11938653 1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea CAS No. 125300-55-2

1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea

Cat. No.: B11938653
CAS No.: 125300-55-2
M. Wt: 261.70 g/mol
InChI Key: FTIZKIFBULUFQD-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a methylpyridinyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 3-chloroaniline with 4-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(4-methylphenyl)urea: Similar structure but with a phenyl group instead of a pyridinyl group.

    1-(3-Chlorophenyl)-3-(4-methylpyridin-3-yl)urea: Similar structure but with the methyl group on a different position of the pyridine ring.

Uniqueness

1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea is unique due to the specific positioning of the chlorophenyl and methylpyridinyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that are not observed in closely related compounds, making it valuable for targeted applications in research and industry.

Properties

CAS No.

125300-55-2

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4-methylpyridin-2-yl)urea

InChI

InChI=1S/C13H12ClN3O/c1-9-5-6-15-12(7-9)17-13(18)16-11-4-2-3-10(14)8-11/h2-8H,1H3,(H2,15,16,17,18)

InChI Key

FTIZKIFBULUFQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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